molecular formula C7H15NO3 B14424852 3-Heptanol, nitrate CAS No. 82944-61-4

3-Heptanol, nitrate

Cat. No.: B14424852
CAS No.: 82944-61-4
M. Wt: 161.20 g/mol
InChI Key: RFSNRWONUSBTJN-UHFFFAOYSA-N
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Description

3-Heptanol, nitrate is an organic compound that belongs to the class of alcohols and nitrates It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain and a nitrate group (-NO3) attached to the same or another carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanol, nitrate can be achieved through several methods. One common approach involves the nitration of 3-Heptanol using nitric acid. The reaction typically requires a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration, must be carefully controlled to ensure the selective formation of the nitrate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Heptanol, nitrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones (e.g., 3-Heptanone) or carboxylic acids (e.g., Heptanoic acid).

    Reduction: Amines (e.g., 3-Heptanamine).

    Substitution: Halogenated compounds (e.g., 3-Heptanol chloride).

Scientific Research Applications

3-Heptanol, nitrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Heptanol, nitrate involves its interaction with molecular targets and pathways. The nitrate group can release nitric oxide (NO), a signaling molecule that plays a crucial role in various physiological processes. Nitric oxide can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates vasodilation and other cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Heptanol: Lacks the nitrate group, making it less reactive in certain chemical reactions.

    3-Heptanone: An oxidized form of 3-Heptanol, lacking the hydroxyl group.

    Heptanoic acid: A carboxylic acid derivative of heptane.

Uniqueness

3-Heptanol, nitrate is unique due to the presence of both hydroxyl and nitrate functional groups, which confer distinct reactivity and potential applications. Its ability to release nitric oxide adds to its significance in biological and medical research.

Properties

CAS No.

82944-61-4

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

heptan-3-yl nitrate

InChI

InChI=1S/C7H15NO3/c1-3-5-6-7(4-2)11-8(9)10/h7H,3-6H2,1-2H3

InChI Key

RFSNRWONUSBTJN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)O[N+](=O)[O-]

Origin of Product

United States

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